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AChE/BChE-IN-17

Cat. No.: B12377196
M. Wt: 467.5 g/mol
InChI Key: DGQXMVDQCSBGNY-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AChE/BChE-IN-17 is a research-grade chemical compound identified as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This dual-inhibition profile is of significant interest in neuroscience research, particularly for investigating potential therapeutic pathways for Alzheimer's disease. The cholinergic hypothesis posits that degeneration of cholinergic neurons in the basal forebrain contributes to cognitive dysfunction in Alzheimer's. AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at synapses. In the later stages of Alzheimer's, the expression of AChE decreases while that of BChE can increase by up to 120%, making BChE a compelling parallel target. By inhibiting both AChE and BChE, this compound prevents the breakdown of acetylcholine, thereby potentially increasing its availability and duration of action in synaptic clefts, which may ameliorate cholinergic deficits. Research into selective BChE inhibition is also regarded as a viable therapeutic approach for Alzheimer's, as it may help maintain cholinergic function with a potentially different side effect profile compared to AChE-selective inhibitors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25N3O4 B12377196 AChE/BChE-IN-17

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

(4E)-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-6-nitro-2,3-dihydro-1H-acridin-9-amine

InChI

InChI=1S/C28H25N3O4/c1-34-22-11-6-18(7-12-22)16-19-4-3-5-25-27(19)30-26-17-21(31(32)33)10-15-24(26)28(25)29-20-8-13-23(35-2)14-9-20/h6-17H,3-5H2,1-2H3,(H,29,30)/b19-16+

InChI Key

DGQXMVDQCSBGNY-KNTRCKAVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC

Origin of Product

United States

Discovery and Rational Design Strategies for Ache/bche in 17

Ligand-Based and Structure-Based Computational Design Approaches

The design of the inhibitor series, including compound 17 , employs principles from both ligand-based and structure-based methods to achieve dual inhibition of AChE and BChE. tandfonline.com

Structure-based design utilizes the three-dimensional structural information of the target enzymes. The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. ub.edu This gorge contains two principal binding sites: the catalytic anionic site (CAS) located at the base, and the peripheral anionic site (PAS) at the entrance. ub.eduacs.org Structure-based methods, such as molecular docking, simulate the binding of potential inhibitors within these sites, predicting their binding affinity and orientation. acs.orgresearchgate.net This allows for the design of dual-site inhibitors that can interact with both the CAS and PAS simultaneously, a strategy known to produce highly potent inhibition. mdpi.com For the design of novel inhibitors, the crystal structures of AChE and BChE complexed with known ligands serve as templates for understanding these crucial interactions. researchgate.netmdpi.com

Ligand-based design , conversely, relies on the knowledge of molecules that are already known to bind to the target. mdpi.com This approach includes techniques like Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structures of a set of compounds with their biological activities. acs.org By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules. acs.org The design of the series that includes AChE/BChE-IN-17 involved the synthesis of novel aminomethyl and alkoxymethyl derivatives, a strategy that builds upon existing chemical scaffolds known to interact with cholinesterases. tandfonline.com

Pharmacophore Modeling and Virtual Screening for Lead Identification

The initial identification of promising candidates for dual AChE/BChE inhibition often begins with broad, computational searches of large compound libraries, a process known as virtual screening. uq.edu.au

Pharmacophore modeling is a cornerstone of ligand-based virtual screening. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond acceptors and donors, aromatic rings) that a molecule must possess to be active at a specific biological target. mdpi.comd-nb.info These models are generated by analyzing the structures of a group of known potent inhibitors. d-nb.infonih.gov The resulting pharmacophore is then used as a 3D query to rapidly screen vast chemical databases, identifying novel compounds that fit the model and are therefore likely to be active. uq.edu.aunih.gov

This initial filtering is often followed by structure-based virtual screening , where the hits from pharmacophore screening are docked into the 3D structure of the target enzyme. acs.org This multi-step process, combining different computational strategies, effectively narrows down millions of potential compounds to a manageable number of high-priority hits for in vitro testing. acs.orgresearchgate.net The aim is to validate the computer-aided discovery techniques and identify novel inhibitor scaffolds. acs.org

Lead Optimization Principles Applied to this compound Series

Once initial "hit" compounds are identified through screening, the process of lead optimization begins. This involves the systematic chemical modification of the lead structure to improve its pharmacological properties, including potency, selectivity, and metabolic stability. acs.orgresearchgate.net A key component of this phase is the detailed analysis of the structure-activity relationship (SAR), which examines how specific changes to the molecule's structure affect its inhibitory activity. acs.org

In the study that produced the this compound series, seventeen distinct aminomethyl and alkoxymethyl derivatives were synthesized and evaluated. tandfonline.com The varying inhibitory activities of these compounds against both AChE and BChE provide critical SAR insights. By comparing the IC50 or Ki values across the series, researchers can determine which molecular modifications enhance or diminish potency and selectivity. For instance, the study identified specific compounds within the series that showed particularly potent inhibition for AChE (compounds 4 and 14) and BChE (compounds 6 and 8), designating them as "leader molecules" for future development. tandfonline.com This iterative cycle of design, synthesis, and testing is fundamental to refining a lead compound into a viable drug candidate. nih.gov

The table below presents the research findings for the inhibitory potential of the synthesized series of compounds (1-17) against both acetylcholinesterase and butyrylcholinesterase.

Inhibitory Activity of Aminomethyl and Alkoxymethyl Derivatives (1-17)

Compound AChE Ki (nM) BChE Ki (nM) Selectivity Index (AChE/BChE)
1 240 ± 80 126 ± 40 1.90
2 211 ± 60 110 ± 26 1.92
3 165 ± 50 101 ± 25 1.63
4 98 ± 22 90 ± 21 1.09
5 115 ± 35 86 ± 19 1.34
6 130 ± 41 56 ± 15 2.32
7 119 ± 33 77 ± 20 1.55
8 125 ± 30 60 ± 16 2.08
9 180 ± 55 105 ± 33 1.71
10 195 ± 60 116 ± 30 1.68
11 224 ± 75 120 ± 35 1.87
12 260 ± 81 135 ± 42 1.93
13 145 ± 43 95 ± 24 1.53
14 101 ± 24 88 ± 20 1.15
15 133 ± 40 80 ± 18 1.66
16 155 ± 45 92 ± 23 1.68
17 170 ± 50 98 ± 25 1.73

Data sourced from a study on novel aminomethyl and alkoxymethyl derivatives. tandfonline.com Ki values represent the inhibition constant, with lower values indicating higher potency. The selectivity index is calculated as the ratio of AChE Ki to BChE Ki.

Synthetic Methodologies for Ache/bche in 17 and Analogues

Chemical Synthesis Pathways and Reaction Conditions for AChE/BChE-IN-17

This compound, also identified as compound 8m, is a functionalized tacrine (B349632) derivative synthesized through a metal-free approach. scielo.brmedchemexpress.comrsc.org This methodology emphasizes greener chemistry principles by utilizing a biodegradable and reusable deep eutectic solvent (DES). rsc.org The synthesis of tacrine and its derivatives can be broadly approached through several key reaction types, including the Friedländer annulation, which is a classic method for constructing the quinoline (B57606) core of the tacrine scaffold. scielo.brnih.gov

The synthesis of this compound (compound 8m) specifically involves a multi-step process. rsc.org A mild and green protocol has been developed for the C-C and C-N bond formations required to build the final molecule. This process uses a deep eutectic solvent composed of N,N'-dimethyl urea (B33335) and L-(+)-tartaric acid. rsc.org

The general synthetic pathway for functionalized tacrine derivatives, such as this compound, can be described as follows:

Formation of the Tacrine Core: The foundational 1,2,3,4-tetrahydroacridine (B1593851) structure is often synthesized via the Friedländer condensation. This reaction typically involves the condensation of an o-aminobenzonitrile with a cyclic ketone like cyclohexanone (B45756) in the presence of a catalyst. scielo.brgoogle.comsciforum.net Various Lewis acids, such as aluminum chloride (AlCl₃) or ytterbium triflate (Yb(OTf)₃), can be employed to catalyze this reaction. scielo.brrsc.org The reaction conditions can be optimized by screening different catalysts, solvents, and temperatures to improve the yield. rsc.org

Functionalization at the C4 Position: To create the specific structure of this compound, the tacrine core undergoes functionalization. The synthesis described for related compounds involves the condensation of 9-chloro-1,2,3,4-tetrahydroacridines with various aromatic aldehydes. This step introduces a functionalized side chain at the C4 position of the tetrahydroacridine ring through a C(sp³)-H functionalization. rsc.org

Nucleophilic Substitution at the C9 Position: The final step in the synthesis of this compound involves a nucleophilic substitution reaction. The previously synthesized C4-functionalized 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) is reacted with a substituted aniline. This SN2-type reaction results in the formation of a C-N bond at the C9 position, completing the structure of the target compound. rsc.org The use of a deep eutectic solvent in this step serves as both a catalyst and the reaction medium. rsc.org

Table 1: Key Reactions in the Synthesis of Functionalized Tacrine Derivatives

Reaction TypeDescriptionKey Reagents/Conditions
Friedländer AnnulationFormation of the quinoline skeleton of the tacrine core.o-aminobenzonitrile, cyclohexanone, Lewis acid catalyst (e.g., AlCl₃, Yb(OTf)₃), often in a solvent like toluene (B28343) or a deep eutectic solvent. scielo.brgoogle.comrsc.org
C(sp³)-H FunctionalizationIntroduction of a side chain at the C4 position of the tetrahydroacridine ring.9-chloro-1,2,3,4-tetrahydroacridine, aromatic aldehyde, deep eutectic solvent. rsc.org
Nucleophilic SubstitutionFormation of the C-N bond at the C9 position to introduce the final functional group.C4-functionalized 9-chloro-1,2,3,4-tetrahydroacridine, substituted aniline, deep eutectic solvent. rsc.org

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

While this compound itself is not reported as a chiral molecule, the synthesis of chiral analogues of tacrine is an area of significant interest. Stereoselectivity can be crucial for the biological activity of cholinesterase inhibitors, as the different enantiomers of a chiral drug can exhibit varying potencies and selectivities for their target enzymes. scielo.br

The stereoselective synthesis of chiral tacrine analogues is typically achieved by using a chiral starting material. A common approach involves the Friedländer cyclocondensation of an o-aminobenzoic acid or o-aminobenzonitrile with a chiral cyclic ketone. scielo.brfigshare.com For instance, (R) or (S)-3-methylcyclohexanone, which can be prepared from the natural monoterpene pulegone, has been used to produce chiral 9-chloroacridines as intermediates for the synthesis of chiral bis(7)-tacrine (B1662651) analogues. scielo.brfigshare.com

The resulting enantiomeric series of these chiral tacrine analogues have demonstrated that stereochemistry can influence their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In some cases, one enantiomer shows a clear preference for inhibiting one of the enzymes over the other. For example, studies on chiral bis(7)-tacrine analogues have shown that the AChE enzyme can exhibit a preference for the (R)-series of dimers containing a chlorine atom, while favoring the (S)-series for dimers without the chlorine atom. scielo.br This highlights the importance of the three-dimensional structure of the inhibitor in its interaction with the active site of the enzyme.

Table 2: Examples of Chiral Building Blocks for Stereoselective Synthesis of Tacrine Analogues

Chiral Starting MaterialResulting Chiral IntermediateApplication
(R)-(+)-3-Methylcyclohexanone(R)-3-methyl-9-chloroacridineSynthesis of chiral bis(7)-tacrine analogues. scielo.brfigshare.com
(S)-(-)-3-Methylcyclohexanone(S)-3-methyl-9-chloroacridineSynthesis of chiral bis(7)-tacrine analogues. scielo.brfigshare.com

Isolation and Purification Techniques for Research-Grade Compounds

The isolation and purification of synthesized compounds like this compound are critical steps to ensure the high purity required for accurate biological evaluation. For tacrine derivatives and other cholinesterase inhibitors, a combination of chromatographic and other techniques is commonly employed.

Column Chromatography: This is a fundamental technique for the purification of tacrine derivatives. After the synthesis is complete, the crude product is often subjected to column chromatography on silica (B1680970) gel. sciforum.netacs.orgnih.govnih.gov A solvent system, typically a mixture of a non-polar solvent like petroleum ether or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, is used as the eluent. sciforum.netacs.orgnih.gov The polarity of the eluent can be gradually increased (gradient elution) to separate the desired compound from byproducts and unreacted starting materials. nih.gov

Recrystallization: This technique can be used to further purify the solid compounds obtained after column chromatography. The choice of solvent is crucial for successful recrystallization.

Thin-Layer Chromatography (TLC): TLC is used throughout the synthesis and purification process to monitor the progress of reactions and to identify the fractions containing the pure compound during column chromatography. sciforum.net The spots on the TLC plate are typically visualized under UV light. sciforum.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for research-grade compounds intended for sensitive biological assays, preparative or semi-preparative HPLC can be utilized. nih.gov Reversed-phase HPLC (RP-HPLC) with a gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is a common method. nih.gov

The purity and identity of the final compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). sciforum.net

Table 3: Common Purification Techniques for Tacrine Derivatives

TechniqueDescriptionTypical Solvents/Materials
Column ChromatographySeparation of the desired compound from a mixture based on polarity.Silica gel, petroleum ether/ethyl acetate, dichloromethane/methanol. sciforum.netacs.orgnih.gov
RecrystallizationPurification of solid compounds based on differences in solubility.Various organic solvents.
Thin-Layer Chromatography (TLC)Monitoring reaction progress and identifying pure fractions.Silica gel plates, visualized with UV light. sciforum.net
High-Performance Liquid Chromatography (HPLC)High-resolution separation for achieving high purity.Reversed-phase columns, acetonitrile/water gradients. nih.gov

Molecular Mechanism of Cholinesterase Inhibition by Ache/bche in 17

Enzymatic Inhibition Kinetics of AChE/BChE-IN-17 (IC50, Ki, Vmax determinations)

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Research has established that this compound, also identified as compound 8m, is a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase. medchemexpress.commedchemexpress.com The IC50 values were determined to be 125.06 nanomolar (nM) for AChE and 119.68 nM for BChE. medchemexpress.commedchemexpress.com

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency. The similar nanomolar-range values for both AChE and BChE suggest that the compound is a dual inhibitor with comparable potency against both enzymes. medchemexpress.commedchemexpress.com

Further kinetic parameters such as the inhibition constant (Ki) and the maximum reaction velocity (Vmax) are crucial for a complete understanding of the enzyme-inhibitor interaction. Ki represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value signifies a higher affinity of the inhibitor for the enzyme. Vmax is the maximum rate of reaction catalyzed by the enzyme. In non-competitive inhibition, the Vmax is decreased in the presence of the inhibitor, while the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of Vmax, remains unchanged. d-nb.infojackwestin.com While specific Ki and Vmax values for this compound are not detailed in the available literature, its characterization as a non-competitive inhibitor implies that it reduces the Vmax of the cholinesterase-catalyzed reaction. medchemexpress.comd-nb.info

EnzymeInhibitorIC50 Value (nM)
Acetylcholinesterase (AChE)This compound (compound 8m)125.06 medchemexpress.commedchemexpress.com
Butyrylcholinesterase (BChE)This compound (compound 8m)119.68 medchemexpress.commedchemexpress.com
α-GlucosidaseThis compound (compound 8m)41050 medchemexpress.commedchemexpress.com

Mode of Inhibition: Competitive, Non-Competitive, Uncompetitive, or Mixed-Type

Kinetic studies have identified this compound as a non-competitive inhibitor of both AChE and BChE. medchemexpress.commedchemexpress.com

Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. jackwestin.comwikipedia.org

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme. jackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding to the active site. jackwestin.com Consequently, the Vmax is lowered, but the Km remains unchanged. d-nb.info

Uncompetitive inhibition is where the inhibitor binds only to the enzyme-substrate (ES) complex, rendering it catalytically inactive. jackwestin.comwikipedia.org

Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. jackwestin.comresearchgate.net This affects both Vmax and Km. mdpi.com

The characterization of this compound as a non-competitive inhibitor indicates that it binds to an allosteric site on both AChE and BChE, thereby impeding their function regardless of whether the substrate is bound. medchemexpress.commedchemexpress.comjackwestin.com

Reversibility and Irreversibility of Cholinesterase Binding by this compound

The nature of the binding between an inhibitor and an enzyme can be reversible or irreversible.

Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and can be readily dissociated from the enzyme. mdpi.comheraldopenaccess.us

Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. wikipedia.orgacs.orgmdpi.com

This compound is described as a carbamate (B1207046) inhibitor. smolecule.com Carbamates, such as rivastigmine, are known to act as pseudo-irreversible inhibitors of cholinesterases. mdpi.comresearchgate.net They function by transferring their carbamate group to the serine residue in the enzyme's active site, forming a carbamoylated enzyme complex. smolecule.comresearchgate.net This complex is significantly more stable and hydrolyzes much more slowly (over hours) compared to the acetylated enzyme complex formed with acetylcholine (B1216132) (which hydrolyzes in microseconds). researchgate.netencyclopedia.pub This slow decarbamylation rate results in a sustained inhibition of the enzyme, which is effectively irreversible over a significant timescale but is not a permanent covalent bond. mdpi.commdpi.com Therefore, the binding of this compound is best characterized as pseudo-irreversible.

Selective vs. Non-Selective Inhibition Profile of this compound for Cholinesterases and Other Enzymes (e.g., α-glucosidase)

An inhibitor's selectivity refers to its ability to preferentially bind to one enzyme over others. In the context of cholinesterase inhibitors, selectivity is often considered between AChE and BChE.

This compound demonstrates a non-selective profile with respect to the two main cholinesterases, exhibiting nearly identical inhibitory potency against both AChE (IC50 = 125.06 nM) and BChE (IC50 = 119.68 nM). medchemexpress.commedchemexpress.com This makes it a dual inhibitor of both enzymes.

Structure Activity Relationship Sar Studies of Ache/bche in 17 Analogues

Identification of Essential Pharmacophoric Features for Potency and Selectivity

The foundational pharmacophore of AChE/BChE-IN-17 and its analogues is the tacrine (B349632) moiety (1,2,3,4-tetrahydroacridine). This planar, polycyclic aromatic system is crucial for establishing key interactions within the active site gorge of both AChE and BChE. Molecular modeling studies of related tacrine derivatives reveal that the acridine (B1665455) ring typically engages in π-π stacking interactions with aromatic residues in the active site, such as Tryptophan (Trp86) and Tyrosine (Tyr337) in AChE. rsc.orgresearchgate.net

The key pharmacophoric elements identified in the broader class of functionalized tacrine inhibitors include:

The Tetrahydroacridine Core: This rigid, aromatic structure serves as the primary anchor, inserting into the active site gorge of the cholinesterase enzymes. Its ability to form π-π stacking and hydrophobic interactions is fundamental to its inhibitory activity.

The C9-Amino Linker: The nitrogen atom at position 9 of the tacrine core is a critical feature. In the case of this compound and its analogues, this is an N-aryl substitution. This linker allows the molecule to extend its reach within the active site, potentially interacting with residues at the peripheral anionic site (PAS) or other regions, leading to a dual-binding site inhibition mechanism.

The C4-Substituent: The novel functionalization at the C4 position of the tacrine core introduces an additional point of interaction. In the studied series, this is an arylidene group (derived from an aromatic aldehyde). This group can further modulate the compound's orientation and interactions within the enzyme's active site, influencing both potency and selectivity.

Impact of Substituent Modifications on Inhibitory Activity and Enzyme Selectivity

The systematic modification of substituents on both the C4-arylidene and C9-N-aryl moieties of the tacrine scaffold has provided a clear picture of their impact on inhibitory potency and selectivity. The biological evaluation of these compounds, as detailed in the work by Shirisha et al., demonstrates that these modifications are not trivial, leading to a wide range of activities. rsc.org

C4-Arylidene Substituents:

The initial series of compounds involved modifications at the C4 position with different aromatic aldehydes while keeping the C9 position as a chloro-group. The nature of the substituent on this phenyl ring had a discernible effect on activity.

C9-N-Aryl Substituents:

A second series of derivatives was synthesized by reacting the C4-functionalized intermediates with various substituted anilines. This introduced a second aromatic ring system via the C9-amino linker. The electronic properties and position of substituents on this N-aryl ring were critical determinants of inhibitory strength.

Analysis of the IC₅₀ values for the synthesized series, including the lead compound this compound (8m ), reveals several key trends:

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) on the N-aryl ring significantly influenced potency. For instance, compound 8m (this compound) features a para-methoxybenzylidene group at C4 and a para-tolyl group at C9-N.

Positional Isomerism: The location of the substituent on the aromatic rings (ortho, meta, or para) played a crucial role. This is likely due to the specific steric and electronic requirements for optimal fitting and interaction within the confined space of the enzyme's active gorge.

The majority of the synthesized compounds in the study were found to be more potent inhibitors than the parent drug, tacrine (AChE IC₅₀ = 203.51 nM; BChE IC₅₀ = 204.01 nM), highlighting the success of the C4-functionalization and N-aryl substitution strategy. rsc.org

Table 1: Cholinesterase Inhibitory Activity of this compound and Reference Compound

Compound AChE IC₅₀ (nM) BChE IC₅₀ (nM)
This compound (8m) 125.06 119.68
Tacrine (Reference) 203.51 204.01

Data sourced from Shirisha T, et al. Org. Biomol. Chem. 2024. rsc.org

Conformational Analysis and Molecular Rigidity in Relation to Binding Affinity

The study of how a molecule's three-dimensional shape (conformation) and its flexibility (rigidity) affect its binding is crucial for understanding inhibitor potency. rsc.org The tacrine core is a relatively rigid structure, which is advantageous as it reduces the entropic penalty upon binding to the enzyme. This pre-organization of the pharmacophore means less conformational freedom is lost when the molecule fits into the active site, contributing to a stronger binding affinity.

Molecular docking studies on tacrine derivatives consistently show the tacrine moiety binding deep within the active site gorge. nih.gov The linker and substituent groups then adopt specific conformations to maximize favorable interactions.

Binding Affinity: The binding affinity is a direct consequence of the sum of all interactions. The rigid core provides a strong anchoring point. The substituents at the C4 and C9 positions then fine-tune the binding by forming additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the enzyme. Docking studies suggest that potent inhibitors like this compound achieve their high affinity by simultaneously interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. rsc.org

Stereochemical Effects on Cholinesterase Inhibition Profile

While the specific study on this compound did not focus on stereochemistry as the synthesized analogues were achiral, the role of stereoisomerism is a well-established factor in the activity of other cholinesterase inhibitors. The active sites of AChE and BChE are chiral environments, meaning they can differentiate between enantiomers (non-superimposable mirror images) of a drug molecule.

For other classes of inhibitors, it has been demonstrated that one enantiomer can be significantly more potent than the other. This difference in activity arises because only one enantiomer can achieve the optimal three-dimensional fit and alignment of its functional groups with the complementary residues in the enzyme's active site. This highlights the importance of spatial arrangement for effective molecular recognition and inhibition.

Computational and Biophysical Characterization of Ache/bche in 17 Interactions

Molecular Docking Analysis of AChE/BChE-IN-17 with Cholinesterase Enzymes

To conduct this analysis, research detailing the molecular docking of this compound into the active sites of both AChE and BChE would be necessary. This would involve identifying the binding energies (e.g., in kcal/mol) and the specific amino acid residues involved in the interaction. Key interactions would be sought within the Catalytic Active Site (CAS), which typically includes the catalytic triad (Ser203, His447, Glu334 in human AChE), and the Peripheral Anionic Site (PAS), which includes key aromatic residues like Tyr72, Asp74, Trp286, and Tyr337 in human AChE. A data table summarizing these interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, would be constructed from these findings.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

This section would require studies that have performed molecular dynamics (MD) simulations on the this compound-enzyme complexes. The analysis would focus on metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex over time, and Root Mean Square Fluctuation (RMSF) to identify the flexibility of individual amino acid residues upon ligand binding. Data on hydrogen bond occupancy and changes in the radius of gyration (Rg) would also be essential to understand the stability and compactness of the complex. A summary table of these MD simulation parameters would be compiled.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Information for this subsection would be drawn from studies employing quantum chemical methods, such as Density Functional Theory (DFT), to analyze the electronic structure of this compound. Key parameters of interest would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of the molecular electrostatic potential (MEP). These properties provide insight into the molecule's reactivity and its ability to participate in non-covalent interactions within the enzyme active site.

Free Energy Perturbation and Binding Affinity Predictions

This advanced computational analysis would require research that has utilized methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to calculate the relative or absolute binding free energy (ΔG) of this compound to both cholinesterases. These calculations provide a more accurate prediction of binding affinity compared to standard molecular docking scores and would be presented to quantify the strength of the ligand-enzyme interaction.

Advanced Biophysical Techniques for Ligand-Enzyme Binding Thermodynamics and Kinetics (e.g., SPR, ITC)

To complete the profile of this compound, experimental data from biophysical techniques would be indispensable. Surface Plasmon Resonance (SPR) data would provide kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). Isothermal Titration Calorimetry (ITC) would yield thermodynamic data, including the binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry of the interaction. These experimental values provide a real-world validation of the computational predictions.

Without access to published studies containing this specific information for this compound, a comprehensive and scientifically accurate article as per the requested outline cannot be constructed.

Preclinical Pharmacological Evaluation of Ache/bche in 17 in in Vitro and in Vivo Models

Cell-Based Assays for Neuroprotection and Neuronal Viability

In the preclinical assessment of novel cholinesterase inhibitors, cell-based assays are fundamental for determining their potential to protect neurons from damage and to assess their impact on cell survival. For a compound like AChE/BChE-IN-17, which is suggested to have moderate neuroprotective effects, these assays are crucial. medchemexpress.com

Typically, neuronal cell lines, such as SH-SY5Y or PC12, are used. These cells can be exposed to neurotoxic insults that mimic aspects of neurodegenerative diseases. Researchers would then evaluate the ability of the compound to mitigate this damage. For instance, some cholinesterase inhibitors have been shown to protect cells against hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.gov The viability of the cells after treatment with the compound and the neurotoxin is a key measure.

Furthermore, studies on related compounds have demonstrated the capacity to reduce the release of reactive oxygen species (ROS) and inhibit microglial activation, which are important aspects of neuroprotection. medchemexpress.comumich.edu Some inhibitors have also been shown to increase the expression of anti-apoptotic molecules like Bcl-2, further supporting their neuroprotective role. nih.gov While specific data for this compound is not available, its characterization as having moderate neuroprotective effects suggests it would likely show positive outcomes in these types of cell-based assays. medchemexpress.commdpi.com

Ex Vivo Cholinesterase Inhibition in Brain Tissue Homogenates

To understand the direct inhibitory effect of a compound on its target enzymes within a biologically relevant context, researchers utilize ex vivo studies with brain tissue homogenates. This method involves administering the compound to an animal model, after which brain tissue is collected and homogenized. The activity of AChE and BChE in these homogenates is then measured. nih.gov

This technique allows for the determination of the compound's ability to inhibit cholinesterases in the central nervous system. The Ellman method is a common spectrophotometric assay used for this purpose, where the hydrolysis of specific substrates by AChE and BChE is quantified. nih.gov For a dual inhibitor, the relative inhibition of both enzymes can be compared. For a selective inhibitor like this compound, which shows high selectivity for BChE, these assays would confirm its preferential action in the brain. medchemexpress.com

Studies on other cholinesterase inhibitors have demonstrated significant inhibition of both AChE and BChE in brain homogenates following administration. nih.govacs.org This approach provides crucial information on the compound's potency and selectivity within the brain environment, which is a critical step before proceeding to more complex in vivo studies.

In Vivo Pharmacodynamic Assessment of Brain Cholinesterase Inhibition in Animal Models

In vivo pharmacodynamic studies are essential to understand how a compound affects the body over time. For cholinesterase inhibitors, a key aspect is to measure the extent and duration of enzyme inhibition in the brains of living animals. eupati.eulongdom.org This is often done by administering the compound to animal models, such as rats or mice, and then measuring cholinesterase activity in the brain at various time points. amegroups.cnpsychiatrist.com

For instance, studies with other inhibitors have shown that oral administration leads to significant inhibition of both AChE and BChE in the brain. psychiatrist.com The selectivity of the inhibitor can also be confirmed in vivo. For example, a selective AChE inhibitor would show minimal inhibition of BChE in the brain. umich.edu Given that this compound is described as a highly selective BChE inhibitor, in vivo studies would be expected to demonstrate potent inhibition of brain BChE with little to no effect on AChE. medchemexpress.com

These assessments are critical for establishing the dose-response relationship and the time course of action of the drug in a living organism, providing vital information for designing further efficacy studies.

Effects of this compound on Neurotransmitter Levels in Animal Brains (e.g., Microdialysis Studies)

A primary goal of cholinesterase inhibitors is to increase the levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain. nih.govnih.gov The in vivo microdialysis technique is a powerful tool used to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. nih.govjneurosci.org

By implanting a microdialysis probe into a brain area like the hippocampus or cortex, researchers can collect samples of the extracellular fluid and analyze the concentration of ACh and other neurotransmitters such as dopamine, norepinephrine, and serotonin. amegroups.cn Studies have shown that both selective and dual cholinesterase inhibitors can significantly increase extracellular ACh levels in the brain. amegroups.cnnih.govpnas.org For a selective BChE inhibitor, demonstrating an increase in brain ACh levels is a key indicator of its potential therapeutic efficacy, as BChE plays a significant role in ACh hydrolysis, particularly in the later stages of Alzheimer's disease. nih.govpnas.org

While specific microdialysis data for this compound is not publicly available, its function as a potent BChE inhibitor suggests that it would lead to an elevation of ACh levels in relevant brain regions. medchemexpress.com

Behavioral and Cognitive Efficacy Assessment in Animal Models of Neurological Impairment (e.g., learning, memory, motor function)

The ultimate test of a potential therapeutic for neurological disorders is its ability to improve behavioral and cognitive functions. mdpi.com Animal models that mimic aspects of human diseases, such as memory impairment, are used to assess the efficacy of new compounds. nih.gov

For example, rodents with chemically-induced cognitive deficits (e.g., using scopolamine) are often used. nih.gov Behavioral tests like the Morris water maze, novel object recognition, and passive avoidance tasks are employed to evaluate learning and memory. pnas.orgnih.gov Studies on selective BChE inhibitors have shown that they can improve cognitive performance in these models. pnas.orgnih.gov For instance, aged rats treated with BChE inhibitors have demonstrated improved performance in maze navigation tasks. pnas.org

Given that this compound is being investigated for its potential in Alzheimer's disease, it would be expected to show positive effects in animal models of cognitive impairment. medchemexpress.commedchemexpress.com

Investigation of Neurotrophic and Anti-inflammatory Effects in Preclinical Models

Neurotrophic effects can be assessed by measuring the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), in the brain following treatment. nih.gov Some inhibitors have been shown to increase the expression of these factors. nih.govumich.edu

The anti-inflammatory properties can be investigated in both cell culture and animal models. researchgate.netnih.gov In cell-based assays, the ability of the compound to reduce the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and increase anti-inflammatory cytokines (e.g., IL-10) can be measured. umich.edu In animal models, the compound's effect on neuroinflammation induced by agents like lipopolysaccharide (LPS) can be evaluated. mdpi.comresearchgate.net Studies have shown that cholinesterase inhibitors can suppress the inflammatory response in the brain. mdpi.commdpi.com While direct evidence for this compound is lacking, its characterization as a potential anti-Alzheimer's agent suggests that it may possess such pleiotropic effects. medchemexpress.com

Assessment of Anti-Aggregation Properties Against Amyloid-Beta and Tau Pathology in Preclinical Models

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein leading to neurofibrillary tangles. mdpi.commdpi.comresearchgate.net Therefore, compounds that can inhibit these aggregation processes are of great interest.

The anti-aggregation properties of a compound can be assessed using in vitro assays where the formation of Aβ fibrils or tau aggregates is monitored in the presence of the test compound. mdpi.comresearchgate.net Many dual-binding site AChE inhibitors have been shown to inhibit Aβ aggregation by interacting with the peripheral anionic site (PAS) of the enzyme. mdpi.com Some BChE inhibitors have also demonstrated the ability to inhibit Aβ self-aggregation. medchemexpress.com

Furthermore, the effects on Aβ and tau pathology can be evaluated in transgenic animal models that overexpress human Aβ or tau. pnas.org For example, treatment with selective BChE inhibitors has been shown to lower brain levels of Aβ peptides in such models. pnas.org Although specific data for this compound is not available, its potential as an anti-Alzheimer's drug suggests that its effects on Aβ and tau pathology would be a critical area of investigation. medchemexpress.com

Pharmacokinetic and Biotransformation Profile of Ache/bche in 17 in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The ADME profile of a drug candidate is fundamental to determining its viability. For tacrine (B349632) and its analogues, these characteristics have been a major focus of derivatization efforts to improve upon the limitations of the parent compound.

Absorption: Tacrine itself exhibits variable and relatively low oral bioavailability (ranging from approximately 2% to 36%), which is attributed to significant first-pass metabolism in the liver. wikipedia.orgtandfonline.com The rate and extent of its absorption can also be reduced when taken with food. tg.org.au Derivatives are often designed to enhance absorption and bioavailability. mdpi.com For instance, computational ADME predictions for selenium-modified tacrine derivatives suggest the potential for improved human intestinal absorption (HIA) compared to the parent drug. mdpi.com

Metabolism: Metabolism is a critical and extensively studied aspect of tacrine-based compounds, primarily occurring in the liver. wikipedia.orgtg.org.au The major metabolic pathway for tacrine is hydroxylation mediated by the cytochrome P450 enzyme CYP1A2. wikipedia.orgmdpi.com This process can lead to the formation of multiple metabolites, some of which are implicated in the hepatotoxicity that led to the withdrawal of tacrine from clinical use. mdpi.comresearchgate.neteurekaselect.com

Excretion: The primary route of excretion for tacrine and its metabolites is via the kidneys into the urine. wikipedia.orgresearchgate.net Renal dysfunction does not appear to significantly impact clearance, whereas hepatic impairment is expected to reduce it. tg.org.au

Table 1: Predicted ADME Characteristics for Tacrine-Based Compounds This table summarizes general ADME properties based on data from tacrine and its analogues, providing a predictive framework for AChE/BChE-IN-17.

Parameter Observed/Predicted Characteristic for Tacrine Analogues Key Considerations
Absorption Variable oral bioavailability, often low due to first-pass effect. tandfonline.comtg.org.au Food can reduce absorption rate and extent. tg.org.au Structural modifications aim to improve bioavailability. mdpi.com
Distribution Designed for CNS penetration. nih.govacs.org Subject to plasma protein binding (55% for tacrine). wikipedia.org High tissue binding can occur, affecting free drug concentration. nih.gov
Metabolism Primarily hepatic via Cytochrome P450 enzymes (mainly CYP1A2). wikipedia.org Formation of hydroxylated metabolites is common. mdpi.comeurekaselect.com Some metabolites may be hepatotoxic. researchgate.net
Excretion Primarily renal (urine). wikipedia.orgresearchgate.net Hepatic impairment can significantly reduce clearance. tg.org.au

Blood-Brain Barrier Penetration and Brain Exposure Quantification

For a compound targeting neurodegenerative diseases, the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system is a critical prerequisite. Tacrine and its derivatives are typically small, lipophilic molecules designed to facilitate this passage.

The potential for BBB penetration is often assessed using a combination of in silico (computational) models, in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), and in vivo studies in animal models. mdpi.comresearchgate.netmdpi.com For example, studies on various tacrine hybrids have confirmed their potential to cross the BBB using the PAMPA-BBB test. mdpi.com In vivo pharmacokinetic studies in animal models for some derivatives have confirmed favorable CNS distribution and BBB permeability. researchgate.net However, BBB penetration can sometimes be limited by efflux pumps, such as P-glycoprotein (P-gp), which can transport the compound back out of the brain, reducing its effective concentration. rsc.orguwaterloo.ca A study on 'sila-tacrine' noted that despite a design intended to improve BBB permeability, tissue distribution studies revealed lower-than-expected brain levels, potentially due to efflux pump activity. rsc.org

Table 2: Blood-Brain Barrier Penetration of Representative Tacrine Derivatives This table provides examples of how BBB penetration is assessed and the outcomes for various tacrine analogues.

Compound/Class Method of Assessment Finding Reference
Tacrine-coumarin hybrids In silico prediction Predicted to have increased CNS penetration. nih.gov
Tacrine-propidium heterodimers In silico modeling Demonstrated the ability to pass the blood-brain barrier. nih.gov
Tacrine-chromene hybrids In silico prediction Predicted to be BBB penetrants. acs.org
Tacrine-based MTDL (Compound 5m) In vivo pharmacokinetic study Confirmed BBB permeability and favorable CNS distribution. researchgate.net
Sila-tacrine In vivo tissue distribution Lower than expected brain levels, suggesting possible efflux. rsc.org

Metabolic Stability and Metabolite Identification in Animal Species

The metabolic fate of tacrine derivatives is a crucial determinant of their efficacy and safety profile. The primary concern with the parent compound, tacrine, is its biotransformation into reactive metabolites that cause hepatotoxicity. researchgate.netresearchgate.net Therefore, a key goal in developing new analogues is to enhance metabolic stability and direct metabolism away from toxic pathways.

Metabolic stability is typically evaluated in vitro using liver microsomes from different species (e.g., human, rat, mouse) to predict in vivo clearance. researchgate.netrsc.org Tacrine is rapidly metabolized, primarily by CYP1A2, through hydroxylation at various positions to form metabolites like 1-hydroxy-tacrine (velnacrine), which remains active, and 7-hydroxy-tacrine, which has been linked to toxicity. wikipedia.orgmdpi.com Studies on novel derivatives often show altered metabolic pathways. For example, incorporating selenium into the tacrine scaffold was predicted to reduce the formation of toxic metabolites. mdpi.com Similarly, replacing a carbon atom with silicon ('sila-tacrine') resulted in a compound with greater metabolic stability in both human and mouse liver microsomes compared to tacrine. rsc.orgnih.gov Deuterium incorporation in one derivative was also shown to enhance metabolic stability, likely by shifting the primary site of metabolism. researchgate.net

Table 3: Common Metabolic Pathways and Stability of Tacrine Derivatives This table outlines the metabolic characteristics of tacrine and the improvements sought with its derivatives.

Metabolic Aspect Description Relevance/Example
Primary Enzymes Cytochrome P450 family, especially CYP1A2. wikipedia.orgmdpi.com Genetic variations in CYP enzymes can lead to inter-individual differences in metabolism and toxicity. eurekaselect.com
Primary Pathway Aromatic and benzylic hydroxylation. wikipedia.orgmdpi.com Leads to metabolites such as 1-OH, 2-OH, 4-OH, and 7-OH-tacrine. mdpi.com The 7-OH metabolite is linked to hepatotoxicity. researchgate.net
Metabolic Stability Tacrine has low metabolic stability and high intrinsic clearance. tandfonline.comnih.gov Derivatives like sila-tacrine show improved stability and lower clearance in liver microsomes. rsc.orgnih.gov
Metabolite Profile Can include both active and potentially toxic metabolites. wikipedia.orgmdpi.com The goal of new derivatives is to produce a profile with low or no hepatotoxic metabolites. csic.esmdpi.com

Half-Life and Clearance Rates in Preclinical Animal Models

The elimination half-life (t½) and clearance (CL) are key pharmacokinetic parameters that dictate the dosing frequency and maintenance of therapeutic drug levels. Tacrine is characterized by a short elimination half-life, typically around 2-4 hours after multiple oral doses in humans, which necessitates frequent administration. wikipedia.orgtg.org.au Preclinical data in rats also show a short half-life. researchgate.net

Efforts in medicinal chemistry have focused on creating derivatives with more favorable pharmacokinetics. A notable example is sila-tacrine, which, when administered orally to Swiss albino mice, demonstrated a significantly longer elimination half-life (approximately 9.0 hours) compared to tacrine (approximately 0.8 hours). nih.gov This extension in half-life was consistent with its higher metabolic stability and resulted in superior plasma exposure (AUC). rsc.orgnih.gov Such modifications are crucial for developing a drug with a more convenient once-daily dosing regimen.

Table 4: Comparison of Pharmacokinetic Parameters for Tacrine and a Derivative in Mice This table highlights the significant improvements in pharmacokinetic parameters that can be achieved through structural modification of the tacrine scaffold.

Compound Animal Model Tmax (approx.) Cmax (ng/mL) AUC0–t (ng·h/mL) t½ (approx. h) Reference
Tacrine Swiss Albino Mice 15 min 353 353 0.8 nih.gov
Sila-tacrine Swiss Albino Mice 15 min 562 642 9.0 nih.gov

Potential for Drug-Drug Interactions (Enzyme Inhibition/Induction)

Given that the primary route of metabolism for tacrine-based compounds is via the cytochrome P450 system, there is a significant potential for drug-drug interactions (DDIs). wikipedia.orgresearchgate.net These interactions typically occur when a co-administered drug either inhibits or induces the activity of the metabolizing enzymes, particularly CYP1A2.

Enzyme Inhibition: If a patient takes a CYP1A2 inhibitor (e.g., cimetidine, fluvoxamine, certain antibiotics) concurrently with a tacrine-like compound, the metabolism of the cholinesterase inhibitor can be slowed. drugbank.com This would lead to higher plasma concentrations, potentially increasing the risk of adverse effects, including hepatotoxicity. eurekaselect.comdrugbank.com

Enzyme Induction: Conversely, co-administration with a CYP1A2 inducer (e.g., cigarette smoke, omeprazole) can accelerate the metabolism of the tacrine derivative, leading to lower plasma concentrations and potentially reducing its therapeutic efficacy. drugbank.com

Because of this DDI potential, the development of new derivatives includes assessing their own ability to inhibit or induce CYP enzymes. The ideal candidate would not significantly interfere with major CYP pathways, thereby reducing the risk of interactions with other medications an elderly population is likely to be taking. uwaterloo.canih.gov

Table 5: Potential Drug-Drug Interactions via Cytochrome P450 Enzymes This table outlines the mechanisms and potential consequences of drug-drug interactions for compounds metabolized by CYP1A2.

Interaction Type Mechanism Examples of Interacting Agents Potential Clinical Outcome
Inhibition of Metabolism Co-administered drug inhibits CYP1A2 activity. Fluvoxamine, Ciprofloxacin, Cimetidine, Amiodarone, Chlorzoxazone. drugbank.com Increased plasma concentration of the tacrine derivative; potential for increased toxicity. drugbank.comnih.gov
Induction of Metabolism Co-administered agent induces CYP1A2 activity. Cigarette smoke, Omeprazole, Rifampicin. Decreased plasma concentration of the tacrine derivative; potential for reduced efficacy.

Translational Perspectives and Future Research Directions for Ache/bche in 17

Elucidating Specificity and Off-Target Interactions Beyond Cholinesterases

A critical aspect of preclinical drug development is the characterization of a compound's selectivity and its potential interactions with other biological targets. For AChE/BChE-IN-17, research has not only confirmed its high potency against both AChE and BChE but has also investigated its effects on other enzymes. nih.govrsc.org

In the primary study that synthesized and evaluated a series of tacrine (B349632) derivatives, the compounds were also screened for their inhibitory activity against α-glucosidase. rsc.org This enzyme is a target for type 2 diabetes treatments, and its inhibition by an Alzheimer's disease candidate could be significant, given the established links between metabolic disorders and neurodegeneration. While another compound in the series (8j ) was the most potent α-glucosidase inhibitor, the screening of this compound against this off-target enzyme underscores a research direction aimed at developing multi-target-directed ligands. rsc.org The ability of this structural class to interact with non-cholinesterase targets opens an avenue for exploring its broader pharmacological profile.

Future research should involve comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels to build a complete specificity profile. This would identify any additional off-target interactions that could lead to unforeseen therapeutic benefits or side effects, providing a clearer path for clinical translation.

Potential for Combination Therapies with Other Disease-Modifying Agents

The multifactorial nature of Alzheimer's disease suggests that targeting a single pathway may be insufficient. biorxiv.org Combination therapy, or the use of multi-target-directed ligands, is now considered a more promising approach. nih.govwindows.net While studies on this compound have not yet explored its use in combination therapies, this represents a significant future research direction.

Given its potent cholinesterase inhibition, this compound could be theoretically paired with other disease-modifying agents, such as:

N-methyl-D-aspartate (NMDA) Receptor Antagonists: Combining a cholinesterase inhibitor with an NMDA receptor antagonist like memantine (B1676192) is an established clinical strategy. biorxiv.orgnih.gov Investigating the synergistic effects of this compound with such agents could reveal enhanced cognitive benefits.

Anti-Amyloid Agents: Agents that reduce the production or aggregation of β-amyloid (Aβ) peptides are a major focus of AD research. nih.gov Combining this compound with an anti-amyloid therapy could simultaneously address the symptomatic cholinergic deficit and a core pathological hallmark of the disease.

Anti-Tau Therapies: Drugs targeting the hyperphosphorylation and aggregation of tau protein are another critical area of development. A combination approach involving this compound could offer a more comprehensive treatment strategy.

Addressing Challenges in the Development of Dual Cholinesterase Inhibitors

The development of dual AChE/BChE inhibitors faces several hurdles, including achieving balanced potency, ensuring selectivity over other enzymes, maintaining good pharmacokinetic properties, and, crucially, ensuring safety. nih.gov The design and synthesis of this compound represent a direct attempt to address these challenges.

Potency and Balance: this compound demonstrates potent and remarkably balanced inhibition of both cholinesterases, with IC₅₀ values of 125.06 nM for AChE and 119.68 nM for BChE. nih.govrsc.org This balanced profile is considered advantageous for treating different stages of Alzheimer's disease.

Toxicity: The primary challenge for any tacrine derivative is overcoming the hepatotoxicity associated with the parent molecule. tandfonline.com The development of this compound through metal-free synthesis is a positive step. rsc.org Future research must include rigorous cytotoxicity and in vivo toxicology studies to confirm that this analogue offers a superior safety profile.

Selectivity: The discovery of α-glucosidase inhibition highlights the ongoing challenge of achieving perfect selectivity. While this particular off-target effect could be beneficial, it also underscores the need for thorough screening to avoid undesirable interactions. rsc.org

Role of this compound in Exploring Novel Cholinergic and Non-Cholinergic Pathways in Disease

Potent and specific chemical probes are invaluable tools for exploring biological pathways. This compound has the potential to serve this role in several contexts.

Non-Cholinergic Pathways: The compound's interaction with α-glucosidase provides a tool to explore the intricate links between metabolic health and neurodegeneration. rsc.org It could be used in preclinical models to investigate whether simultaneous inhibition of cholinesterases and α-glucosidase offers synergistic neuroprotective effects.

Cholinergic Pathways: As a potent, non-competitive dual inhibitor, this compound is useful for studying the distinct and overlapping roles of AChE and BChE in the brain. nih.gov In research settings, it can be used to modulate acetylcholine (B1216132) levels in a sustained manner to better understand cholinergic neurotransmission in both healthy and diseased states. Molecular modeling studies indicate that related compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is itself implicated in non-cholinergic functions like amyloid peptide aggregation. researchgate.netunisi.it This makes this compound a valuable instrument for dissecting these complex enzymatic functions.

Table 2: Compound Names Mentioned in this Article

Compound Name/Identifier Chemical Class/Description
This compound C4-functionalized tacrine derivative; dual cholinesterase inhibitor. Also known as compound 8m.
Compound 8j A tacrine derivative from the same study as 8m, noted for its potent α-glucosidase inhibition.
Tacrine First-generation cholinesterase inhibitor; parent compound for the derivative series.

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